N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:
Formation of Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Functionalization: The piperazine ring is then functionalized with various substituents, such as the hydroxy and methoxyphenoxy groups, through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions may introduce new functional groups to the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives with different substituents, such as:
- N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-chlorophenoxy)propyl]piperazin-1-yl]acetamide
- N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-fluorophenoxy)propyl]piperazin-1-yl]acetamide
Uniqueness
The uniqueness of N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide lies in its specific substituents, which can significantly influence its pharmacological properties and interactions with biological targets. The presence of the methoxyphenoxy group, for example, may enhance its binding affinity to certain receptors compared to other similar compounds.
Properties
CAS No. |
701193-65-9 |
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Molecular Formula |
C24H33N3O4 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C24H33N3O4/c1-18-8-9-21(19(2)14-18)25-24(29)16-27-12-10-26(11-13-27)15-20(28)17-31-23-7-5-4-6-22(23)30-3/h4-9,14,20,28H,10-13,15-17H2,1-3H3,(H,25,29) |
InChI Key |
PWGLQVOHVNHXDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O)C |
Origin of Product |
United States |
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